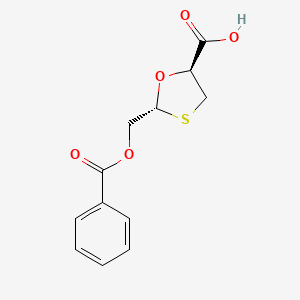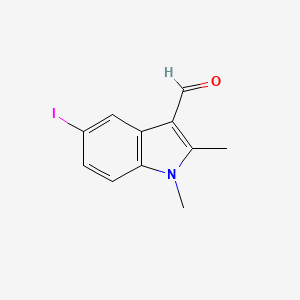
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is a chiral compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a benzoyloxy group attached to a methyl group, which is further connected to an oxathiolane ring. The oxathiolane ring itself is a five-membered ring containing both oxygen and sulfur atoms. The compound’s stereochemistry is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a diol and a thiol under acidic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced via an esterification reaction using benzoyl chloride and a suitable base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxathiolane ring can interact with enzymes or receptors, leading to modulation of their activity. The benzoyloxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-2-((Methoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with a methoxy group instead of a benzoyloxy group.
(2R,5S)-2-((Ethoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with an ethoxy group instead of a benzoyloxy group.
Uniqueness
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a valuable candidate for drug development.
Eigenschaften
Molekularformel |
C12H12O5S |
|---|---|
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
(2R,5S)-2-(benzoyloxymethyl)-1,3-oxathiolane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O5S/c13-11(14)9-7-18-10(17-9)6-16-12(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
InChI-Schlüssel |
WYTBHRXJCMCCJM-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)

![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)



![Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-](/img/structure/B11837181.png)
![N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11837193.png)



